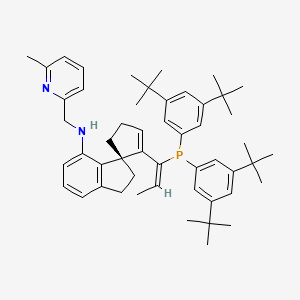

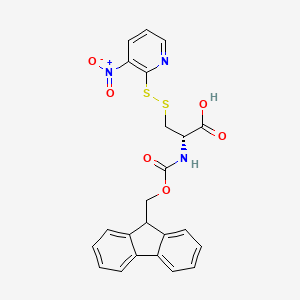

![molecular formula C15H14N2O2 B6308324 N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 2088942-81-6](/img/structure/B6308324.png)

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has acetyl groups attached to the pyridine ring .

Synthesis Analysis

The synthesis of similar compounds involves reactions with aryl and alkenyl chlorides, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . Another method involves the formation of N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” is likely to be complex due to the presence of the pyridine ring and the acetyl groups. Pyridine is a heterocyclic aromatic organic compound with the chemical formula C5H5N . The acetyl group (CH3CO) is a moiety derived by the removal of a hydroxyl group from an acetic acid molecule .Chemical Reactions Analysis

“N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” can undergo various chemical reactions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .科学研究应用

Pharmaceutical Synthesis

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is conducive to forming N-(pyridin-2-yl)amides, which are prominent in medicinal chemistry due to their biological activity . These amides can be synthesized via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a metal-free environment, offering a mild and sustainable approach to drug development .

Therapeutic Potential

Compounds containing the pyridin-2-yl moiety, such as N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide, have shown a broad range of therapeutic applications. They are particularly noted for their antibacterial, anti-inflammatory, and antitumor properties . This makes them significant for the development of new drugs with diverse biological activities.

Chemodivergent Reactions

This compound serves as a precursor in chemodivergent reactions, where it can lead to the formation of different products under varied conditions. For instance, it can be used to synthesize both N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are compounds with significant biological and therapeutic value .

Computational Chemistry

Lastly, this compound can be studied using computational chemistry to predict its reactivity and interaction with biological targets. Such studies can provide insights into its potential applications and guide the synthesis of derivatives with optimized properties .

未来方向

The future directions for “N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” could involve further exploration of its synthesis methods and potential applications. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

作用机制

Target of Action

It’s known that n-(pyridin-2-yl)amides, a class of compounds to which our compound belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

They are formed via C–C bond cleavage promoted by I2 and TBHP .

Biochemical Pathways

It’s known that n-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .

Pharmacokinetics

It’s known that n-(pyridin-2-yl)amides are extensively metabolized .

Result of Action

It’s known that n-(pyridin-2-yl)amides have varied medicinal applications .

属性

IUPAC Name |

N-[2-(5-acetylpyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(18)12-7-8-14(16-9-12)13-5-3-4-6-15(13)17-11(2)19/h3-9H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQQLLNYEZWXKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

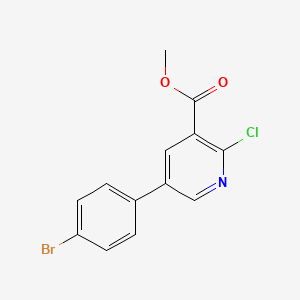

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)

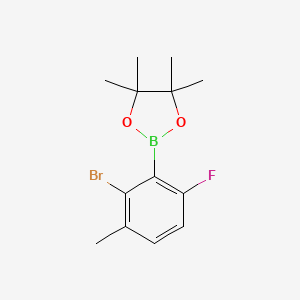

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

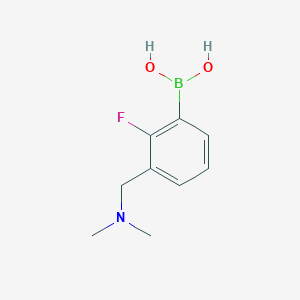

![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)

![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)

![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)

![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)

![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)